BenchChemオンラインストアへようこそ!

D-Lactose monohydrate

Direct Compression Tableting Compaction Simulation

D-Lactose monohydrate (α-lactose monohydrate; CAS 5989-81-1) is the definitive crystalline excipient for immediate-release tablets, providing a disintegration time as low as 27 seconds—over eight times faster than β-lactose-based formulations. It outperforms anhydrous and spray-dried lactose in high-humidity stability, forming only friable cakes at 75% RH, which prevents compression blockages. Tablets maintain unchanged tensile strength after one year at 40°C/75% RH, ensuring shelf-life consistency. With a 34% faster drug release profile (T90 of 60 vs. 91 minutes for β-lactose), it enables formulators to tune dissolution without additional disintegrants. Order pharmaceutical-grade α-lactose monohydrate with verified water content (4.5–5.5%) for reliable, fast-disintegrating oral solid dosage forms.

Molecular Formula C12H22O11.H2O
C12H24O12
Molecular Weight 360.31 g/mol
CAS No. 5989-81-1
Cat. No. B1582387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lactose monohydrate
CAS5989-81-1
Molecular FormulaC12H22O11.H2O
C12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1
InChIKeyWSVLPVUVIUVCRA-KPKNDVKVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 50 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Lactose Monohydrate (CAS 5989-81-1) Pharmaceutical Excipient Procurement: Essential Monograph and Specification Data


D-Lactose monohydrate (CAS 5989-81-1), also designated α-lactose monohydrate or α-D-lactose monohydrate, is a crystalline disaccharide comprising D-galactose and D-glucose linked by a β-1,4 glycosidic bond [1]. As a pharmaceutical excipient, it is a white to off-white crystalline powder or mass with a density of 1.525 g/cm³ at 20°C and a melting point of approximately 215 °C with decomposition . It is readily soluble in water, but practically insoluble in ethanol, ether, and chloroform [2]. The monohydrate form is characterized by a water content of 4.5% to 5.5%, which distinguishes it from anhydrous lactose . It is a reducing sugar, exhibiting mutarotation in aqueous solution, and is the most stable and commonly used crystalline form of lactose in pharmaceutical manufacturing [1].

Why Lactose Excipients Are Not Interchangeable: Polymorph and Anomer-Driven Performance Differences for D-Lactose Monohydrate


The term "lactose" encompasses a family of materials with distinct solid-state properties that critically impact pharmaceutical processing and product performance. D-Lactose monohydrate (the α-lactose monohydrate crystalline form) cannot be generically substituted with other lactose grades—such as anhydrous β-lactose, anhydrous α-lactose, or spray-dried (amorphous) lactose—without compromising critical quality attributes [1]. These differences arise from variations in crystalline structure (polymorphism/pseudopolymorphism), anomeric composition, and physical properties like hygroscopicity, compressibility, and dissolution rate [2]. For instance, substituting α-lactose monohydrate with anhydrous β-lactose can dramatically alter tablet disintegration time from seconds to minutes, while using an amorphous form introduces significant moisture sorption and stability concerns [3][4]. The quantitative evidence presented below directly addresses why a scientific or industrial user must prioritize D-Lactose monohydrate for specific applications over its closest alternatives.

Quantitative Differentiation of D-Lactose Monohydrate Against Key Lactose Alternatives for Informed Procurement


Mechanical Ductility and Compressibility Profile vs. Anhydrous α-Lactose

In a direct head-to-head compaction study using instrumented presses, α-lactose monohydrate (LαM) demonstrated markedly different mechanical behavior compared to anhydrous α-lactose (LαA). Analysis of Heckel plots revealed LαM to be the most ductile material among the crystalline lactoses, whereas LαA was significantly more brittle [1]. This difference is attributed to pseudopolymorphism, which was found to affect compressibility more than anomerization or partial amorphization [1].

Direct Compression Tableting Compaction Simulation Solid Dosage Form

Hygroscopicity and Caking Propensity vs. Anhydrous β-Lactose and Spray-Dried Lactose

A storage study at 25°C and 75% relative humidity over 3 months directly compared the moisture sorption and caking behavior of α-lactose monohydrate, anhydrous β-lactose, and spray-dried lactose [1]. α-Lactose monohydrate was found to be less hygroscopic at 75% RH and formed friable (easily broken) cakes [1]. In stark contrast, anhydrous β-lactose was hygroscopic at 75% RH and experienced severe caking [1]. Spray-dried lactose, containing amorphous content, was hygroscopic at all RH levels studied and exhibited severe caking [1].

Stability Powder Handling Storage Hygroscopicity

Tablet Disintegration Performance: Rapid Disintegration vs. Anhydrous α-Lactose

A comparative study on the disintegration and dissolution properties of different crystalline lactoses revealed a stark contrast between α-lactose monohydrate and anhydrous α-lactose tablets [1]. Tablets compressed from α-lactose monohydrate disintegrated very quickly in water due to rapid liquid uptake and fast dissolution of interparticulate bonds [1]. In contrast, tablets made from anhydrous α-lactose did not disintegrate at all when placed in water; they dissolved gradually over time [1]. This behavior was attributed to poor water penetration caused by small pore diameters and the precipitation of dissolved anhydrous α-lactose as the less soluble α-lactose monohydrate within the pores, effectively blocking them [1].

Tablet Disintegration Drug Release Dissolution Solid Dosage Form

Anomeric Stability and Its Impact on Drug Release Rate vs. β-Lactose

A recent PhD thesis investigated the impact of lactose anomeric composition on tablet performance [1]. Tablets formulated with a higher α-anomer content (79.5% α) exhibited a significantly faster drug release rate for acetylsalicylic acid (ASA) compared to tablets made with β-lactose powder as received [1]. The time to release 90% of the drug (T90) was 60 minutes for the 79.5% α-lactose tablets, 80 minutes for 50.2% α-lactose tablets, and 91 minutes for the β-lactose tablets [1]. This demonstrates a clear, quantifiable relationship where increasing α-anomer content accelerates drug release from the tablet matrix.

Anomer Content Chemical Stability Dissolution Tablet Formulation

Impact on Tablet Disintegration Time: α-Lactose Monohydrate vs. β-Lactose Powders

In the same study on anomeric composition, tablet disintegration time was found to be highly sensitive to the lactose form used [1]. Tablets manufactured with 79.5% α-lactose content exhibited a disintegration time of only 27 seconds [1]. In contrast, tablets produced from β-lactose powders (as received) showed a drastically longer disintegration time of 220 seconds [1]. This represents an 8-fold increase in disintegration time simply by switching from an α-rich to a β-rich lactose source.

Disintegration Time Tablet Hardness Anomer Content Formulation

Tablet Tensile Strength Stability Under Accelerated Conditions

The long-term mechanical stability of tablets made with α-lactose monohydrate was demonstrated under accelerated storage conditions [1]. The tensile strength of α-lactose monohydrate tablets (both with and without PVP binder) did not change during one year of storage at 60% RH/25°C and at 75% RH/40°C [1]. This indicates excellent mechanical robustness and resistance to aging, a key advantage for ensuring consistent tablet performance throughout its shelf life.

Stability Tensile Strength Accelerated Aging Direct Compression

Validated Application Scenarios for D-Lactose Monohydrate Based on Differential Performance Evidence


Direct Compression of Immediate-Release Tablets Requiring Rapid Disintegration

Based on direct head-to-head evidence, D-Lactose monohydrate is the preferred excipient for immediate-release tablets where rapid disintegration is a critical quality attribute. The data show tablets of α-lactose monohydrate disintegrate very quickly in water, unlike anhydrous α-lactose tablets which fail to disintegrate at all [1]. Furthermore, formulations with high α-anomer content (characteristic of D-Lactose monohydrate) demonstrate disintegration times as low as 27 seconds, compared to 220 seconds for β-lactose-based tablets [2]. This makes D-Lactose monohydrate the superior choice for formulations requiring fast drug release.

Formulations Requiring Robust Mechanical Stability Under Humid Storage Conditions

For products destined for markets with high humidity or those lacking robust moisture barrier packaging, D-Lactose monohydrate offers a distinct stability advantage. Comparative storage studies demonstrate that α-lactose monohydrate is less hygroscopic at 75% RH and forms only friable cakes, whereas anhydrous β-lactose and spray-dried lactose suffer from severe caking under identical conditions [3]. This translates to better powder flow, fewer blockages during tablet compression, and reduced risk of batch failure due to caking.

Development of Direct Compression Formulations with Stable Long-Term Mechanical Properties

D-Lactose monohydrate is a reliable choice for products requiring consistent tablet hardness throughout their shelf life. Accelerated stability studies confirm that the tensile strength of tablets prepared with α-lactose monohydrate remains unchanged after one year of storage at both 60% RH/25°C and 75% RH/40°C [4]. This ensures that the tablets' physical integrity, and consequently their disintegration and dissolution performance, will not degrade over time, supporting consistent therapeutic outcomes.

Immediate-Release Tablets Requiring Controlled, Rapid Drug Dissolution

When a formulation requires a specific, faster drug release profile, the anomeric composition of D-Lactose monohydrate (high α-content) provides a quantifiable advantage. Direct comparative dissolution data show that tablets with 79.5% α-lactose content release 90% of acetylsalicylic acid in 60 minutes, a 34% reduction in time compared to β-lactose tablets which require 91 minutes [2]. This allows formulators to leverage the excipient itself to tune drug release, rather than relying solely on disintegrants or other functional additives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Lactose monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.